
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine, also known as BmPG, is a guanidine derivative that has been synthesized and studied for its potential applications in scientific research. BmPG has been found to have various biochemical and physiological effects, making it a promising compound for future research. In
Mécanisme D'action
The mechanism of action of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine involves the inhibition of various enzymes and signaling pathways. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to inhibit the activity of the enzyme, dihydrofolate reductase, which is involved in the synthesis of DNA. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to inhibit the activity of the enzyme, glycogen synthase kinase-3β, which is involved in the regulation of various signaling pathways. By inhibiting these enzymes, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine disrupts the growth and proliferation of cancer cells and protects neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has various biochemical and physiological effects. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to protect neurons from oxidative stress and apoptosis by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has several advantages for lab experiments. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a small molecule that can easily penetrate cell membranes, making it an ideal compound for studying intracellular signaling pathways. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has some limitations for lab experiments. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a complex compound to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine research. One area of research is the development of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine analogs with improved potency and selectivity for specific enzymes and signaling pathways. Another area of research is the investigation of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine's potential use in combination therapy with other anti-cancer drugs. In addition, further studies are needed to fully understand the mechanism of action and physiological effects of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine. Finally, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be further investigated.
Méthodes De Synthèse
The synthesis of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine involves a multi-step process that starts with the reaction of 5-benzyl-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and 3-methylphenyl isothiocyanate in the presence of a base. This reaction produces the intermediate compound, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)thiourea. The final step involves the reaction of this intermediate compound with guanidine hydrochloride in the presence of a base to yield 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine.
Applications De Recherche Scientifique
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to have anti-cancer properties, as it inhibits the growth and proliferation of cancer cells. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to have neuroprotective properties, as it protects neurons from oxidative stress and apoptosis.
Propriétés
Nom du produit |
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine |
|---|---|
Formule moléculaire |
C20H21N5O |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine |
InChI |
InChI=1S/C20H21N5O/c1-13-7-6-10-16(11-13)23-19(21)25-20-22-14(2)17(18(26)24-20)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H4,21,22,23,24,25,26) |
Clé InChI |
ZPERLHBRRCPJLJ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)N/C(=N\C2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3)/N |
SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3)N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=NC2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




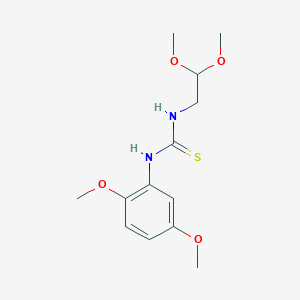
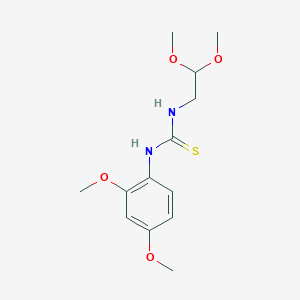
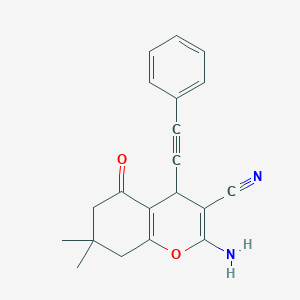
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)

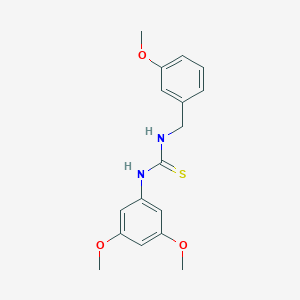
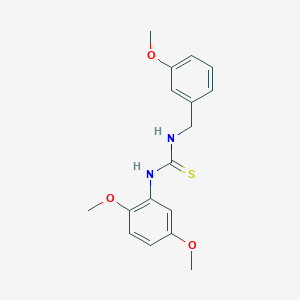
![Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215794.png)
![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)
![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)
![2-[4-(6-Amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenoxy]acetamide](/img/structure/B215797.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)